7-Tributylstannylchromen-2-one
Description
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Properties
IUPAC Name |
7-tributylstannylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5O2.3C4H9.Sn/c10-9-6-5-7-3-1-2-4-8(7)11-9;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZNRWPXRIFIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Tributylstannylchromen-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Chemical Structure and Synthesis
7-Tributylstannylchromen-2-one belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of chromenone with tributylstannyl groups, enhancing its lipophilicity and potentially its biological efficacy. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of 7-Tributylstannylchromen-2-one has been investigated across various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent research has indicated that 7-Tributylstannylchromen-2-one exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:
- Cell Viability Reduction : The compound demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) when tested at concentrations ranging from 10 µM to 25 µM.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the downregulation of specific oncogenic proteins associated with tumor progression. For instance, it has been observed to affect heat shock protein 90 (Hsp90) client proteins, which are crucial for cancer cell survival .
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : To evaluate the cytotoxicity of 7-Tributylstannylchromen-2-one.
- Method : MTS assay was utilized to measure cell viability post-treatment.
- Results : At 25 µM concentration, cell viability dropped below 30%, indicating strong anti-proliferative effects.
-
In Vivo Studies :
- Model : Orthotopic breast cancer model in nude mice.
- Findings : The compound exhibited significant tumor growth inhibition compared to control groups, reinforcing its potential as a therapeutic agent.
Table 1: Cytotoxicity of 7-Tributylstannylchromen-2-one Against Cancer Cell Lines
| Cell Line | Concentration (µM) | % Viability |
|---|---|---|
| MDA-MB-231 | 10 | 47 |
| MDA-MB-231 | 25 | <30 |
| PC-3 | 15 | 56 |
| MRC-5 | 15 | >82 |
Table 2: Mechanistic Insights
| Mechanism | Effect |
|---|---|
| Apoptosis Induction | Yes |
| Downregulation of Hsp90 | Yes |
| Inhibition of Oncogenic Pathways | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
